6-methyl-N-(5-(3-methylbenzyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
6-methyl-N-(5-(3-methylbenzyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure, incorporating a chromene core, a thiazole ring, and a carboxamide group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-(5-(3-methylbenzyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Thiazole Ring Formation: The thiazole ring is often constructed via a cyclization reaction involving a thioamide and an α-haloketone.
Coupling Reactions: The final step involves coupling the chromene core with the thiazole ring through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
6-methyl-N-(5-(3-methylbenzyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the chromene or thiazole rings, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
Oxidized Derivatives: Carboxylic acids, ketones
Reduced Derivatives: Alcohols, amines
Substituted Derivatives: Halogenated compounds, alkylated or arylated derivatives
Scientific Research Applications
6-methyl-N-(5-(3-methylbenzyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases where it may act as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 6-methyl-N-(5-(3-methylbenzyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it can modulate signaling pathways by interacting with specific receptors, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 6-methyl-N-(5-(3-methylbenzyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide
- 6-methyl-N-(5-(2-methylbenzyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide
- 6-methyl-N-(5-(4-methylbenzyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the thiazole and chromene rings, which imparts distinct chemical and biological properties. This compound’s ability to interact with specific molecular targets and its potential therapeutic applications set it apart from other similar compounds.
Properties
IUPAC Name |
6-methyl-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-13-4-3-5-15(8-13)10-16-12-23-22(28-16)24-21(26)20-11-18(25)17-9-14(2)6-7-19(17)27-20/h3-9,11-12H,10H2,1-2H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGMXVZLANHNHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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